molecular formula C13H18N2 B3291746 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] CAS No. 873056-19-0

2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]

Cat. No.: B3291746
CAS No.: 873056-19-0
M. Wt: 202.3 g/mol
InChI Key: FSTIODXRTNXFHE-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinoline] is a heterocyclic compound that features a spiro linkage between a piperidine ring and a quinoline ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, dihydroquinoline compounds, and various functionalized spiro compounds .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinoline] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinoline] involves its interaction with specific molecular targets such as enzymes and receptors. The spiro linkage provides a rigid framework that can fit into the active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinoline] is unique due to its specific combination of piperidine and quinoline rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14-15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTIODXRTNXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Reactant of Route 2
Reactant of Route 2
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Reactant of Route 3
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Reactant of Route 4
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Reactant of Route 5
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Reactant of Route 6
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]

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